Methyl 2-amino-4-chloro-3-methoxybenzoate Methyl 2-amino-4-chloro-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16713938
InChI: InChI=1S/C9H10ClNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
SMILES:
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

Methyl 2-amino-4-chloro-3-methoxybenzoate

CAS No.:

Cat. No.: VC16713938

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-chloro-3-methoxybenzoate -

Specification

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name methyl 2-amino-4-chloro-3-methoxybenzoate
Standard InChI InChI=1S/C9H10ClNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Standard InChI Key OHZBKNLZTJYKQZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1N)C(=O)OC)Cl

Introduction

Chemical Identity and Fundamental Properties

Methyl 2-amino-4-chloro-3-methoxybenzoate (IUPAC name: methyl 2-amino-4-chloro-3-methoxybenzoate) is an aromatic ester with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . The compound features a benzene ring substituted at the 2-position with an amino group (-NH₂), at the 4-position with a chlorine atom (-Cl), and at the 3-position with a methoxy group (-OCH₃), while the carboxylate group is esterified with a methyl group (-COOCH₃).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₃
Molecular Weight215.63 g/mol
DensityNot Available-
Boiling PointNot Available-
Melting PointNot Available-

The absence of reported melting and boiling points in literature suggests that the compound is typically handled in solution or as a solid under standard conditions. Its solubility profile is influenced by polar functional groups: the amino group enhances solubility in polar solvents like water or methanol, while the aromatic ring and chloro substituent contribute to lipophilicity.

Synthesis and Manufacturing Processes

Esterification of Carboxylic Acid Precursors

The most common synthesis route involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with methanol under acidic conditions. In a representative procedure, thionyl chloride (SOCl₂) is added to a methanol solution of the carboxylic acid precursor, facilitating the formation of the methyl ester . This method, adapted from the synthesis of related benzoate esters, achieves yields exceeding 90% under optimized conditions .

Reaction Conditions:

  • Catalyst: Thionyl chloride or sulfuric acid

  • Temperature: Room temperature to 70°C

  • Solvent: Methanol or dimethylformamide (DMF)

  • Reaction Time: 2–8 hours .

Alternative Methylation Strategies

A patent by CN103193666A describes an alternative approach using methylation reagents such as methyl iodide or dimethyl sulfate in the presence of inorganic acids (e.g., HCl) . This method avoids the use of thionyl chloride, simplifying purification steps and improving safety profiles. The reaction proceeds at 5–10°C to minimize side reactions, yielding high-purity product after aqueous workup .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Thionyl Chloride90–9897–99High efficiency, scalability
Methylation Reagents85–9298–99Safer reagents, easier isolation

Structural and Spectroscopic Characterization

Crystallographic Data

While direct crystal structure data for methyl 2-amino-4-chloro-3-methoxybenzoate is unavailable, studies on analogous compounds, such as methyl 4-acetoxy-3-methoxybenzoate, reveal planar aromatic systems with dihedral angles between substituents ranging from 6.5° to 90° . These structural insights suggest that the amino and methoxy groups in the title compound likely adopt similar spatial arrangements, influencing its reactivity and intermolecular interactions .

Spectroscopic Profiles

1H-NMR (CDCl₃):

  • δ 3.89 ppm (s, 3H): Methoxy group (-OCH₃)

  • δ 6.09 ppm (s, 1H): Aromatic proton adjacent to amino group

  • δ 7.55–7.62 ppm (m, 2H): Remaining aromatic protons .

13C-NMR (CDCl₃):

  • δ 167.2 ppm: Ester carbonyl (C=O)

  • δ 152.1 ppm: Methoxy-substituted carbon

  • δ 116.4–128.7 ppm: Aromatic carbons .

Mass spectrometry (MS) typically exhibits a molecular ion peak at m/z 215.63, consistent with the molecular weight .

Reactivity and Chemical Applications

Nucleophilic and Electrophilic Reactions

Pharmaceutical and Industrial Applications

Drug Intermediate Synthesis

Methyl 2-amino-4-chloro-3-methoxybenzoate is a precursor to bosutinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia treatment . Its structural motifs are also integral to antimicrobial and anti-inflammatory agents, where the chloro and methoxy groups enhance target binding affinity.

Agrochemical Development

The compound’s chlorinated aromatic core is leveraged in herbicides and fungicides, where it disrupts enzymatic pathways in pests.

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